(S)-2-methylbutanoic acid (CAS 1730-91-2), also known as (S)-(+)-2-methylbutyric acid, is a high-value chiral short-chain fatty acid utilized extensively as a stereospecific building block in pharmaceutical synthesis and a premium ingredient in flavor and fragrance formulations . As a clear, colorless liquid with a boiling point of 176-177 °C and a specific optical rotation of [α]20/D +19° (neat), it offers a reliable baseline for quality control in procurement . Industrial buyers prioritize this specific enantiomer over its racemic counterpart to ensure stereochemical fidelity in active pharmaceutical ingredients (APIs) and to achieve precise organoleptic profiles without the need for costly downstream chiral resolution steps [1].
Substituting (S)-2-methylbutanoic acid with racemic 2-methylbutanoic acid or the (R)-enantiomer leads to catastrophic failures in both organoleptic applications and asymmetric synthesis . In flavor procurement, the (R)-enantiomer introduces pungent, cheesy, and sweaty off-odors that completely ruin the sweet, fruity, apple-like profile characteristic of the (S)-enantiomer [1]. In pharmaceutical and pheromone manufacturing, utilizing the racemate necessitates complex, low-yield chiral resolution steps, effectively halving the theoretical yield and increasing process time . Furthermore, substitution with structural isomers like isovaleric acid alters the steric environment, rendering the material useless as a precise chiral auxiliary or stereocenter donor in API synthesis [1].
For procurement and incoming quality control, specific optical rotation provides a rapid, quantifiable metric of enantiomeric purity. Enantiopure (S)-2-methylbutanoic acid exhibits a specific rotation of [α]20/D +19° (neat), whereas the racemic mixture has a rotation of 0° . This distinct physical property allows manufacturers to easily verify the absence of the (R)-enantiomer before committing the material to sensitive asymmetric syntheses or high-value flavor formulations [1].
| Evidence Dimension | Specific Optical Rotation [α]20/D |
| Target Compound Data | +19° (neat) |
| Comparator Or Baseline | Racemic 2-methylbutanoic acid: 0° |
| Quantified Difference | +19° shift in optical rotation |
| Conditions | Neat liquid at 20°C using sodium D line |
Provides a rapid, quantifiable QA/QC metric for incoming raw material purity, ensuring batch-to-batch reproducibility.
When synthesizing stereospecific APIs or complex pheromones, starting with enantiopure (S)-2-methylbutanoic acid (>98% ee) eliminates the need for downstream chiral resolution. Using racemic 2-methylbutanoic acid inherently caps the theoretical yield of the desired enantiomeric product at 50%, with the remaining 50% discarded as waste . Direct procurement of the (S)-enantiomer effectively doubles the atom economy for the target stereoisomer and reduces the number of synthetic steps [1].
| Evidence Dimension | Maximum Theoretical Yield of (S)-derived product |
| Target Compound Data | 100% (assuming perfect conversion) |
| Comparator Or Baseline | Racemic mixture: ≤50% yield |
| Quantified Difference | +50% absolute increase in theoretical yield |
| Conditions | Esterification and API intermediate synthesis without resolution steps |
Direct procurement of the enantiopure building block streamlines synthetic pathways, reduces chemical waste, and lowers overall production costs.
Recent advancements in microbial synthesis allow for the production of (S)-2-methylbutanoic acid with exceptional optical purity, achieving 99.32% enantiomeric excess (ee) through Bacillus spizizenii L-isoleucine catabolism [1]. In contrast, conventional chemical synthesis produces a racemic mixture (0% ee) that requires harsh, solvent-intensive resolution steps to isolate the (S)-enantiomer [2]. Procuring biosynthesized (S)-2-methylbutanoic acid provides buyers with a highly pure, eco-friendly alternative that aligns with green chemistry initiatives.
| Evidence Dimension | Enantiomeric Excess (ee) of raw synthesis product |
| Target Compound Data | 99.32% ee (via biocatalysis) |
| Comparator Or Baseline | 0% ee (via conventional chemical synthesis) |
| Quantified Difference | +99.32% absolute increase in ee prior to purification |
| Conditions | Microbial fermentation vs. standard chemical synthesis |
Buyers can source highly pure (S)-enantiomer from sustainable biocatalytic routes, improving environmental impact scores and avoiding harsh chemical resolution.
The organoleptic properties of 2-methylbutanoic acid are strictly enantiomer-dependent due to chiral receptor recognition. The (S)-enantiomer delivers a desirable fruity, apple-like aroma, whereas the (R)-enantiomer is characterized by pungent, sweaty, and cheesy notes [1]. Procurement of >98% ee (S)-2-methylbutanoic acid ensures that the concentration of the (R)-enantiomer remains below the human olfactory detection threshold for off-odors, which would otherwise degrade the final product's sensory quality [2].
| Evidence Dimension | Enantiomeric Purity Requirement for Flavoring |
| Target Compound Data | >98% ee (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (0% ee) |
| Quantified Difference | >98% increase in enantiomeric excess required to suppress off-odors |
| Conditions | Commercial fruit flavor formulation |
Procurement for fruit-based flavorings must specify the enantiopure (S)-form to avoid ruining the product with cheesy off-notes.
Utilized as a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), where its defined (S)-stereocenter directs downstream asymmetric reactions, eliminating the need for late-stage chiral resolution .
Procured for high-end flavor formulations requiring authentic apple, strawberry, or pineapple profiles, where the >98% ee purity ensures the complete absence of the pungent, cheesy off-notes associated with the (R)-enantiomer [1].
Serves as a direct precursor in the preparation of complex stereoisomers, such as (R)-lavandulyl (S)-2-methylbutanoate, a female sex pheromone used in targeted pest control for the pink hibiscus mealybug .
Corrosive